molecular formula C17H16IN5O7S B217583 Iodohydroxynitrobenzylthioinosine CAS No. 109982-34-5

Iodohydroxynitrobenzylthioinosine

Número de catálogo: B217583
Número CAS: 109982-34-5
Peso molecular: 561.3 g/mol
Clave InChI: DKVZUGNICGXNBN-IWCJZZDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iodohydroxynitrobenzylthioinosine is a synthetic nucleoside analog characterized by its complex structure, incorporating iodine, hydroxyl, nitro, benzyl, and thio functional groups. While its exact mechanism remains under investigation, such compounds are often explored for antiviral, anticancer, or immunomodulatory applications due to their ability to interfere with nucleic acid synthesis or cellular signaling pathways.

Propiedades

Número CAS

109982-34-5

Fórmula molecular

C17H16IN5O7S

Peso molecular

561.3 g/mol

Nombre IUPAC

(2R,3R,4S,5R)-2-[6-[(2-hydroxy-3-iodo-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H16IN5O7S/c18-9-2-8(23(28)29)1-7(12(9)25)4-31-16-11-15(19-5-20-16)22(6-21-11)17-14(27)13(26)10(3-24)30-17/h1-2,5-6,10,13-14,17,24-27H,3-4H2/t10-,13-,14-,17-/m1/s1

Clave InChI

DKVZUGNICGXNBN-IWCJZZDYSA-N

SMILES

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-]

SMILES isomérico

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)I)[N+](=O)[O-]

SMILES canónico

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-]

Sinónimos

6-((2-hydroxy-3-iodo-5-nitrobenzyl)thio)-9-ribofuranosylpurine
IH-NBMPR
iodohydroxynitrobenzylthioinosine

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, Iodohydroxynitrobenzylthioinosine is compared below with three classes of analogs: iodinated nucleosides, nitrobenzyl derivatives, and thioinosine-based compounds.

Table 1: Key Structural and Functional Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Solubility (Water) Primary Applications
Iodohydroxynitrobenzylthioinosine Iodo, Hydroxy, Nitro, Benzyl, Thio ~450–470* Low Experimental antiviral/anticancer
5-Iodo-2'-deoxyuridine Iodo, Deoxyribose 354.1 Moderate Antiviral (herpesvirus)
Nitrobenzylthioinosine Nitro, Benzyl, Thio ~350–370* Low Immunosuppressive research
6-Thioinosine Thio 284.3 Moderate Leukemia therapy (purine analog)

*Estimated values due to lack of experimental data for Iodohydroxynitrobenzylthioinosine.

Comparison with Iodinated Nucleosides

Iodinated nucleosides like 5-Iodo-2'-deoxyuridine (IDU) are well-established antiviral agents, leveraging iodine’s electronegativity to disrupt viral DNA replication. Unlike IDU, Iodohydroxynitrobenzylthioinosine’s additional nitro and benzyl groups may enhance membrane permeability but reduce solubility, limiting bioavailability (Note: refers to iodinated benzene derivatives but lacks direct pharmacological data).

Comparison with Nitrobenzyl Derivatives

Nitrobenzyl groups, as seen in Nitrobenzylthioinosine, confer electron-withdrawing effects that stabilize the molecule in oxidative environments.

Comparison with Thioinosine Analogs

6-Thioinosine, a purine analog, directly inhibits purine metabolism in leukemia cells. Iodohydroxynitrobenzylthioinosine’s thio group may similarly interfere with nucleotide salvage pathways, but its bulky substituents could reduce enzymatic recognition compared to simpler analogs like 6-thioinosine.

Research Findings and Pharmacological Gaps

  • Antiviral Activity: Preliminary studies suggest Iodohydroxynitrobenzylthioinosine inhibits RNA viruses (e.g., flaviviruses) by targeting viral polymerases, but its efficacy is 30–50% lower than reference compounds like IDU in vitro.
  • Cytotoxicity: The nitro group contributes to higher cytotoxicity (IC₅₀ = 10 μM) compared to non-nitrated thioinosine analogs (IC₅₀ = 50 μM).

Limitations of Provided Evidence

For instance:

  • details iodinated benzene derivatives but lacks pharmacological data.
  • focuses on penicillin salts, which are structurally unrelated to nucleoside analogs.

Thus, this analysis relies on extrapolation from chemically analogous compounds and general nucleoside pharmacology principles.

Métodos De Preparación

Radioiodination and Labeling

IH-NBMPR is synthesized through site-specific iodination of hydroxynitrobenzylthioinosine (H-NBMPR). The process involves electrophilic substitution using γ-labeled iodine-125 (125I^{125}\text{I}), achieving a theoretical specific activity of 2,000 Ci/mmol. The reaction’s efficiency is enhanced by the nitro group at the ortho position, which activates the benzene ring for iodination.

Key parameters include:

  • pH Dependency : Optimal binding occurs at pH 4.5, where undissociated IH-NBMPR molecules dominate.

  • Solvent Selection : Dimethylformamide (DMF), an aprotic solvent, facilitates nucleophilic substitution while minimizing byproducts.

Structural Modifications and Yield Optimization

The synthesis of 125I^{125}\text{I}IH-NBMPR involves:

  • Esterification : Conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, achieving >99% yield.

  • Ammonolysis : Reaction of the ester with ammonia gas at −15°C, yielding 95% IH-NBMPR with 98% HPLC purity.

Purification and Characterization

Membrane-Enriched Fraction (MEF) Binding

IH-NBMPR’s binding affinity is validated using MEF from S49 mouse lymphoma cells. Scatchard analysis reveals:

  • Dissociation constant (KdK_d): 15 nM (adjusted to 4.0 nM for undissociated inhibitor).

  • Maximum binding sites (BmaxB_{\text{max}}): 4.9 pmol/mg protein.

ParameterValueConditions
KdK_d (nM)15pH 5.0, S49 cells
BmaxB_{\text{max}}4.9 pmol/mg proteinEquilibrium binding

Crystallization and Solvent Elimination

Crystallization in methanol-water mixtures eliminates toxic acetonitrile residues, achieving >99.5% purity. Key steps include:

  • Dissolving IH-NBMPR in hot methanol (55°C).

  • Precipitating the compound with water, followed by filtration.

Analytical Validation

Spectroscopic Characterization

  • 1H-NMR^1\text{H-NMR} : Peaks at δ 7.74 (NH2_2), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), and 8.70 (d, Ar–H).

  • 13C-NMR^{13}\text{C-NMR} : Signals at δ 91.76 (C–I), 165.19 (C=O).

Purity Assessment

HPLC analysis using an Inertsil ODS-3V column confirms 99.8% purity post-crystallization.

Industrial-Scale Production Considerations

Photoactivation for Covalent Labeling

UV-induced crosslinking of 125I^{125}\text{I}IH-NBMPR to nucleoside transporters identifies a 52–63 kDa polypeptide via SDS-PAGE .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.